1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes butyl, chlorophenyl, and pyrrolidone groups
Preparation Methods
The synthesis of 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolidone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the butyl and chlorophenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine).
Scientific Research Applications
1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
4-(tert-butyl)-phenyl phenyl ether: This compound has a similar butyl group but differs in its overall structure and properties.
Cetirizine related compound G: This compound contains a chlorophenyl group but has different functional groups and applications.
Properties
Molecular Formula |
C30H33ClN2O |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
4-(4-butylanilino)-1-(4-butylphenyl)-2-(4-chlorophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C30H33ClN2O/c1-3-5-7-22-9-17-26(18-10-22)32-28-21-29(24-13-15-25(31)16-14-24)33(30(28)34)27-19-11-23(12-20-27)8-6-4-2/h9-21,29,32H,3-8H2,1-2H3 |
InChI Key |
OCCSBXJLHLLLHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)CCCC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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